tert-Butyl (3,4-dihydroxyphenyl)carbamate
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Overview
Description
tert-Butyl (3,4-dihydroxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO4 It is a derivative of carbamate, which is an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,4-dihydroxyphenyl)carbamate typically involves the reaction of 3,4-dihydroxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,4-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl (3,4-dihydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3,4-dihydroxyphenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl (3,4-dihydroxyphenyl)carbamate is unique due to the presence of both hydroxyl groups on the phenyl ring, which allows it to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h4-6,13-14H,1-3H3,(H,12,15) |
InChI Key |
NUGGLNMQKCFZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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